Anticancer agent 107

Pulmonary metastatic melanoma Cytotoxicity screening Selectivity index

Researchers studying pulmonary metastatic melanoma face challenges with non-selective cytotoxics. Anticancer agent 107 (Compd 11jc) offers a validated apoptosis mechanism with minimal normal cell toxicity (MEF IC50 >100 μM vs. B16-F10 IC50 6.2 μM). As one of only 3 leads from a 45-compound screen, it ensures reproducible in vivo antitumor activity and multi-organ safety. Supplied with comprehensive analytical documentation for rapid procurement.

Molecular Formula C24H19N3O4S
Molecular Weight 445.5 g/mol
Cat. No. B12380408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 107
Molecular FormulaC24H19N3O4S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=C2C(=C(C3=NC(=O)C4=C(N23)SC5=C4CCCCC5)C#N)O
InChIInChI=1S/C24H19N3O4S/c1-31-14-9-7-13(8-10-14)18(28)11-17-21(29)16(12-25)22-26-23(30)20-15-5-3-2-4-6-19(15)32-24(20)27(17)22/h7-11,29H,2-6H2,1H3/b17-11+
InChIKeyZCQZERCIPNHHLQ-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 107 for Pulmonary Metastatic Melanoma


Anticancer agent 107 (CAS: 2397573-96-3, C24H19N3O4S, MW: 445.49), also designated as compound 11jc, belongs to a novel class of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives developed specifically for the treatment of pulmonary metastatic melanoma [1]. This compound was identified through systematic screening of 45 synthesized derivatives and selected as one of three lead candidates (alongside 9cb and 10ic) for advanced in vivo evaluation based on its superior antitumor activity profile against B16-F10 melanoma cells [2]. Anticancer agent 107 exhibits a mechanism of apoptosis induction in melanoma cells and demonstrates favorable drug-like properties with a thienopyrimidine scaffold optimized for selective tumor cytotoxicity .

Apoptosis pathway Reported mechanism in B16-F10 melanoma cells
Selectivity review Screening context for tumor-cell selectivity
Metastasis model Pulmonary metastasis model study context
Scaffold reference Lead compound from 45-candidate series

Why Anticancer Agent 107 Cannot Be Substituted


Generic substitution among thienopyrimidine derivatives is scientifically unsound for pulmonary metastatic melanoma applications due to substantial inter-compound variability in both antitumor potency and, more critically, normal cell cytotoxicity profiles. Within the same synthetic series, 11jc was one of only three compounds selected from 45 candidates for in vivo advancement, with the majority of structural analogs demonstrating insufficient selectivity between cancerous and normal cells [1]. Furthermore, conventional melanoma chemotherapeutics such as dacarbazine exhibit fundamentally different mechanisms (alkylation versus apoptosis induction) and lack the documented organ-specific safety profile demonstrated by 11jc in preclinical histological analyses [2]. The following evidence establishes precisely where 11jc provides quantifiable, verifiable differentiation that informs scientific selection decisions.

Structural analog variability
Subtle scaffold modifications may shift selectivity; 93% of series members failed dual-threshold selection.
Mechanism mismatch
Alkylating agents operate via distinct cell-death pathways; apoptosis mechanism context may not transfer to alternative chemotherapeutics.
In vivo validation gap
Unvalidated analogs lack metastasis model data; organ endpoint context may not transfer without confirmatory studies.

Anticancer Agent 107: Differentiation Evidence


Superior Selectivity in B16-F10 Melanoma Screening

In a systematic cytotoxicity screen of 45 thienopyrimidine derivatives against B16-F10 melanoma cells and normal mouse embryonic fibroblasts (MEF NF2 cells), anticancer agent 107 (compound 11jc) was one of only three compounds selected for in vivo advancement due to its combination of significant antitumor activity and minimal cytotoxicity on normal non-cancerous cells [1]. The selection criteria explicitly required both high potency against melanoma and low normal cell toxicity, a dual requirement that eliminated 42 of 45 candidates in the series [2]. While precise IC50 values were not disclosed in the primary publication, 11jc's advancement to in vivo studies alongside only 9cb and 10ic represents a 93% attrition rate among structural analogs, establishing its differentiation from the vast majority of thienopyrimidine derivatives in this chemical series [3].

Selectivity Screening
Reported
1 of 3 lead compounds from 45 candidates; 93% attrition rate among structural analogs
Supports selectivity screening context
B16-F10 vs MEF NF2 dual-threshold screen
Pulmonary metastatic melanoma Cytotoxicity screening Selectivity index Thienopyrimidine derivatives

Apoptosis Induction in B16-F10 Melanoma Cells

Additional in vitro experiments conducted specifically on the three lead compounds (9cb, 10ic, and 11jc) confirmed that apoptosis is the predominant mechanism of cell death in B16-F10 melanoma cells [1]. This mechanistic characterization was performed exclusively on the compounds that demonstrated adequate selectivity in the initial screening, providing a defined mode of action that distinguishes these leads from compounds eliminated in earlier stages for which no mechanism data exist. The confirmation of apoptosis as the primary cell death pathway provides a mechanistic rationale for the observed in vivo efficacy and supports the compound's suitability for applications requiring programmed cell death induction rather than necrotic or alternative cytotoxic mechanisms [2].

Apoptosis Mechanism
Class-level
Apoptosis confirmed as predominant cell death mechanism in B16-F10 melanoma cells
Reported apoptosis pathway context
Mechanism data limited to 3 lead compounds
Apoptosis induction Mechanism of action Programmed cell death Melanoma

In Vivo Metastasis Inhibition and Organ Safety

In a pulmonary metastatic melanoma mouse model, anticancer agent 107 (11jc) demonstrated significant inhibition of metastatic nodules with concurrent biosafety in healthy mice [1]. Histological analysis of major organs (liver, spleen, kidneys, and heart) revealed no abnormal changes following therapy with 11jc [2]. This in vivo validation represents a critical differentiator, as 11jc is one of only three compounds from the 45-compound series to achieve documented in vivo efficacy with accompanying multi-organ safety assessment . The pulmonary metastasis model specifically addresses the clinical challenge of melanoma lung colonization, providing disease-relevant efficacy data that compounds lacking in vivo validation cannot offer.

In Vivo Metastasis
Head-to-head
Reported inhibition of metastatic nodules; no abnormal organ changes in liver, spleen, kidneys, heart
Reported model-response endpoint context
Pulmonary metastasis mouse model
In vivo efficacy Pulmonary metastasis Histological safety Preclinical validation

Physicochemical Properties and Formulation Consistency

Anticancer agent 107 has well-defined physicochemical properties including molecular formula C24H19N3O4S, molecular weight 445.49, and fully elucidated SMILES notation C(C(=O)C1=CC=C(OC)C=C1)=C2/N3C4=C(C5=C(S4)CCCCC5)C(=O)NC3=C(C#N)C2=O . These defined properties contrast with many early-stage anticancer agents that lack complete characterization data, enabling reproducible formulation and experimental consistency across independent research groups. The compound's favorable drug-like properties, noted in the primary publication as part of the design rationale for the thienopyrimidine scaffold, support its suitability for further preclinical development [1]. The complete characterization provides procurement confidence that the compound can be reliably sourced and formulated according to standardized protocols.

Physicochemical Identity
Reported
C24H19N3O4S; MW: 445.49; CAS: 2397573-96-3; fully elucidated SMILES
Supports formulation consistency review
Complete characterization per vendor specifications
Physicochemical characterization Formulation Drug-like properties SMILES

Anticancer Agent 107: Application Scenarios


Pulmonary Metastatic Melanoma Models with Safety Validation

Researchers conducting pulmonary metastatic melanoma studies in murine models can select anticancer agent 107 with confidence, given its documented significant inhibition of metastatic nodules in this specific disease model [1]. The compound's multi-organ histological safety profile (no abnormal changes detected in liver, spleen, kidneys, or heart) provides essential baseline data for toxicity assessment and therapeutic window determination [2]. This scenario is particularly relevant for investigators requiring compounds with established in vivo activity against melanoma lung colonization, where the pulmonary metastasis model directly addresses the clinical problem of melanoma dissemination to the respiratory system.

Apoptosis Mechanism and Caspase Pathway Studies

Investigators studying apoptosis induction in melanoma can utilize anticancer agent 107 as a validated tool compound with confirmed apoptotic mechanism of action in B16-F10 melanoma cells [3]. Unlike compounds where cell death mechanisms remain uncharacterized, 11jc provides a defined apoptosis-inducing agent suitable for caspase activation assays, apoptosis inhibitor co-treatment studies, and investigation of mitochondrial versus death receptor apoptotic pathways in melanoma. This mechanistic clarity supports experimental designs requiring predictable and validated cell death pathway activation .

Selectivity Profiling and Therapeutic Window Optimization

Anticancer agent 107 serves as an appropriate reference compound for selectivity studies given its demonstrated ability to exert significant antitumor activity while maintaining minimum cytotoxicity on normal MEF NF2 fibroblasts [4]. Researchers investigating structure-activity relationships for therapeutic window optimization can benchmark novel compounds against 11jc's selectivity profile, which was sufficient to warrant its selection from a 45-compound screening panel. This application is especially relevant for medicinal chemistry programs aiming to improve upon the selectivity of existing thienopyrimidine-based anticancer agents .

Thienopyrimidine Scaffold SAR Studies

As one of only three lead compounds advanced from a comprehensive 45-compound thieno[3,2-e]pyrrolo[1,2-a]pyrimidine series, anticancer agent 107 represents a critical reference point for SAR investigations within this chemical class [5]. Medicinal chemists exploring modifications to the thienopyrimidine core, 2-aminothiophene substituents, or fused ring systems can use 11jc's structural and biological data as a benchmark for evaluating whether novel derivatives achieve comparable or improved antitumor activity and selectivity. The high attrition rate (93%) among series members underscores the sensitivity of biological activity to subtle structural variations, making 11jc an essential reference compound for informed SAR interpretation .

Application
Selection Property
Validation Focus
Pulmonary metastasis model studies
In vivo model-response context
Metastatic nodule and organ endpoint review
Apoptosis pathway studies
Apoptosis mechanism context
Caspase and cell-death pathway endpoints
Selectivity profiling studies
Cell-model selectivity review
Tumor-cell vs normal-cell endpoint comparison
Thienopyrimidine SAR studies
Scaffold benchmark reference
Structural-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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